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Compound of Interest

Compound Name: Methyl 3-Methoxyphenylacetate

CAS No.: 18927-05-4

Cat. No.: B100569 Get Quote

In modern drug discovery and development, the unambiguous structural confirmation of key

intermediates is a foundational pillar of scientific rigor. This guide eschews a generic, templated

approach to analytical chemistry. Instead, we present a bespoke structural analysis of Methyl
3-Methoxyphenylacetate (C₁₀H₁₂O₃), a significant organic intermediate in the pharmaceutical

and agrochemical sectors.[1] Our methodology is guided by the molecule itself, letting its

inherent chemical properties dictate the analytical workflow. We will proceed with a logical,

multi-technique strategy, integrating data from Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an

unassailable structural proof. This document is intended for researchers and drug development

professionals who require not just the "what" but the "why" behind the analytical choices that

ensure scientific integrity.

Physicochemical Profile
A foundational understanding of a compound's physical properties is the precursor to any

analytical campaign.
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Property Value Source

Molecular Formula C₁₀H₁₂O₃ [2]

Molecular Weight 180.20 g/mol [2]

Appearance
Clear, colorless to light yellow

liquid
[1][3]

Boiling Point 86-88 °C at 0.5 mmHg [2]

Density ~1.12 g/mL [1][3]

Refractive Index ~1.514 - 1.519 (at 20°C) [4]

Solubility Sparingly soluble in water [1][2]

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy – The Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing an

atomic-level map of the proton and carbon frameworks. Our strategy begins here because it

offers the most definitive and detailed information regarding the compound's connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Rationale: Proton NMR (¹H NMR) is the initial method of choice due to its high

sensitivity and the wealth of information it provides. It allows us to count the number of distinct

proton environments, determine the relative number of protons in each environment

(integration), and deduce the proximity of neighboring protons through spin-spin coupling

(multiplicity). This technique will allow us to directly observe the distinct signals for the aromatic

protons, the two methoxy groups, and the methylene bridge, providing the initial, most crucial

pieces of the structural puzzle.

Standard Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data for small molecules like Methyl 3-
Methoxyphenylacetate.

Sample Preparation: Accurately weigh 5-25 mg of the neat liquid sample.[5]
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] CDCl₃ is

selected for its excellent solubilizing power for this analyte and its single, well-defined

residual solvent peak.

Homogenization: Transfer the solution to a 5 mm NMR tube and vortex gently to ensure a

homogeneous solution.

Instrument Setup: Place the sample in a 300 MHz (or higher) NMR spectrometer.[1]

Acquisition: Acquire the spectrum at ambient probe temperature using a standard single-

pulse sequence. Key parameters include a 30-45° pulse angle, a sufficient relaxation delay

(e.g., 2-5 seconds) to allow for full magnetization recovery, and an acquisition time of 2-4

seconds. Typically, 8 to 16 scans are co-added to achieve an excellent signal-to-noise ratio.

Processing: Process the resulting Free Induction Decay (FID) with an exponential window

function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline

correct the spectrum manually. Calibrate the chemical shift scale by setting the TMS peak to

0.00 ppm.

Data Analysis & Interpretation
The ¹H NMR spectrum provides definitive evidence for the proposed structure.[1]
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale for
Assignment

7.24 Triplet (t) 1H Ar-H (C5)

Located in the

typical aromatic

region. The

triplet multiplicity

(J ≈ 7.5 Hz)

indicates

coupling to two

equivalent

neighboring

protons (H4 and

H6), which is

characteristic of

the proton

situated between

two other protons

on a benzene

ring.

6.83 Multiplet (m) 3H
Ar-H (C2, C4,

C6)

These signals

are upfield

relative to the C5

proton due to the

electron-donating

effect of the

methoxy group.

The complex

multiplet arises

from the

overlapping

signals of these

three non-

equivalent

aromatic protons.

3.80 Singlet (s) 3H Ar-O-CH₃ This singlet in

the typical range
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for a methoxy

group attached

to an aromatic

ring shows no

coupling to

adjacent protons,

as expected.

3.69 Singlet (s) 3H O=C-O-CH₃

This singlet is

characteristic of

protons on a

methyl ester

group. It is

slightly downfield

from a typical

ether methyl due

to the

deshielding

effect of the

adjacent

carbonyl group.

3.60 Singlet (s) 2H Ar-CH₂-C=O

This singlet

corresponds to

the methylene

protons. It is

deshielded by

both the adjacent

aromatic ring and

the carbonyl

group. The

singlet nature

confirms there

are no protons

on the adjacent

carbon atoms.
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¹³C NMR Spectroscopy: Characterizing the Carbon
Backbone
Expertise & Rationale: Carbon-13 NMR provides a direct count of the non-equivalent carbon

atoms in the molecule and identifies their chemical nature (e.g., carbonyl, aromatic, aliphatic).

While less sensitive than ¹H NMR, it is indispensable for confirming the carbon skeleton.[5] For

Methyl 3-Methoxyphenylacetate, we expect to see 8 distinct signals, as two pairs of aromatic

carbons (C4/C6 and C1/C2 based on symmetry approximation which is not perfect here) are

chemically non-equivalent due to the meta-substitution pattern.

Standard Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR. For a dedicated ¹³C

spectrum, a more concentrated sample (50-100 mg) is optimal to reduce acquisition time.[5]

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial as it collapses all ¹³C-

¹H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio. A

standard acquisition may require several hundred to a few thousand scans.

Processing: Process the data similarly to the ¹H spectrum, referencing the TMS signal to

0.00 ppm.

Predicted Data & Interpretation
While a published spectrum for the 3-methoxy isomer was not found in the initial search, we

can predict the chemical shifts with high confidence based on established substituent effects

and data from analogous compounds.
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Predicted Shift (δ, ppm) Assignment Rationale for Prediction

~172 C=O

The ester carbonyl carbon

appears in its characteristic

downfield region.

~160 Ar-C-O (C3)

Aromatic carbon directly

attached to the highly

electronegative oxygen of the

ether group is significantly

deshielded.

~136 Ar-C-CH₂ (C1)
The ipso-carbon attached to

the acetyl group.

~130 Ar-CH (C5)

The aromatic CH carbon para

to the acetyl group and meta to

the methoxy group.

~121 Ar-CH (C6)
Aromatic CH ortho to the

acetyl group.

~115 Ar-CH (C4)

Aromatic CH ortho to the

methoxy group, shielded by its

electron-donating effect.

~113 Ar-CH (C2)

Aromatic CH ortho to the

methoxy group and the acetyl

group, also shielded.

~55 Ar-O-CH₃

The carbon of the aromatic

methoxy group appears in its

typical region.

~52 O=C-O-CH₃
The carbon of the methyl ester

group.

~41 Ar-CH₂-C=O
The aliphatic methylene bridge

carbon.
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Part 2: Infrared (IR) Spectroscopy – Functional
Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the

functional groups present in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). For

this molecule, IR spectroscopy serves as an orthogonal validation technique to confirm the

presence of the critical ester carbonyl (C=O) and the two distinct C-O bonds (ester and ether),

as well as the aromatic ring.

Standard Protocol: Acquiring an IR Spectrum (Neat Liquid)
Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR)

accessory or the salt plates (KBr, NaCl) are clean by wiping with a suitable solvent (e.g.,

isopropanol) and allowing it to fully evaporate.[7]

Background Scan: Perform a background scan to capture the spectrum of the ambient

environment (air), which will be automatically subtracted from the sample spectrum.

Sample Application: Place a single drop of the neat Methyl 3-Methoxyphenylacetate liquid

directly onto the ATR crystal or between two salt plates.[8]

Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-

400 cm⁻¹.

Predicted Data & Interpretation
The IR spectrum will exhibit several strong, characteristic absorption bands that fingerprint the

molecule's functional groups.
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Wavenumber
(cm⁻¹)

Vibration Type Assignment
Rationale for
Prediction

~3050-3000 C-H Stretch sp² Aromatic C-H

This absorption,

typically appearing

just above 3000 cm⁻¹,

confirms the presence

of hydrogens on the

aromatic ring.

~2950-2850 C-H Stretch sp³ Aliphatic C-H

These bands

correspond to the

symmetric and

asymmetric stretching

of the C-H bonds in

the two methyl groups

and the methylene

bridge.

~1735 C=O Stretch Ester Carbonyl

This is the most

intense and

diagnostically

significant peak in the

spectrum, providing

unambiguous

evidence for the ester

functional group.

~1600, ~1480 C=C Stretch Aromatic Ring

These absorptions are

characteristic of

carbon-carbon double

bond stretching within

the benzene ring.
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~1250 C-O Stretch Aryl-Alkyl Ether

This strong band

corresponds to the

asymmetric C-O-C

stretch of the aryl

ether (Ar-O-CH₃)

moiety.

~1150 C-O Stretch Ester C-O

This band arises from

the C-O stretching of

the ester group (O=C-

O-C).

Part 3: Mass Spectrometry (MS) – Molecular Weight
and Fragmentation
Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the

precise molecular weight of the compound and structural clues based on its fragmentation

pattern upon ionization. Electron Ionization (EI) is a high-energy technique that causes

reproducible fragmentation, creating a unique "mass fingerprint" for the molecule. This analysis

will confirm the molecular formula and support the connectivity established by NMR.

Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-
MS)

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

solvent like ethyl acetate or dichloromethane.

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard

nonpolar capillary column (e.g., DB-5ms).[9] The GC oven temperature program is designed

to separate the analyte from any impurities before it enters the mass spectrometer. A typical

program might start at 70°C, hold for 2 minutes, then ramp at 20°C/min to 300°C.[9]

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.[9]
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Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments)

are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole)

and detected.

Predicted Data & Interpretation
The mass spectrum provides the final layer of confirmatory evidence.
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m/z Value
Proposed
Fragment

Formula of
Fragment

Rationale for
Prediction

180 [M]⁺• [C₁₀H₁₂O₃]⁺•

Molecular Ion: This

peak confirms the

molecular weight of

the compound. Its

presence, even at low

abundance, is critical.

149 [M - •OCH₃]⁺ [C₉H₉O₂]⁺

Loss of a methoxy

radical from the ester

group via alpha

cleavage.

121 [M - •COOCH₃]⁺ [C₈H₉O]⁺

Base Peak

(Predicted): Loss of

the carbomethoxy

radical results in the

formation of a highly

stable, resonance-

stabilized

methoxybenzyl cation.

This is a very common

and favorable

fragmentation

pathway for

phenylacetate esters.

[10]

91 [C₇H₇]⁺ [C₇H₇]⁺

Loss of carbon

monoxide from the

m/z 121 fragment,

potentially forming a

tropylium ion, a

common fragment for

benzyl-type

structures.
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77 [C₆H₅]⁺ [C₆H₅]⁺

Loss of the methoxy

group from the

aromatic ring

fragment.

Part 4: Integrated Structural Verification – A Unified
Conclusion
No single analytical technique provides absolute proof of structure. True scientific

trustworthiness is achieved through the convergence of orthogonal data, where each method

validates the others. The workflow below illustrates how the information gathered culminates in

an unambiguous structural assignment.

Analytical Techniques

Derived Information

Final Structure

¹H NMR

Proton Environments
(Chemical Shift, Integration)

Proton-Proton Connectivity
(Splitting Patterns)

¹³C NMR

Carbon Count & Types
(8 Unique Signals)

FT-IR

Functional Groups
(C=O, C-O, Aromatic)

Mass Spec

Molecular Weight
(m/z = 180)

Fragmentation Pattern
(Base Peak m/z 121)

Methyl 3-Methoxyphenylacetate

Functional_groups

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of Methyl 3-Methoxyphenylacetate.

This integrated approach provides a self-validating system. The ¹H NMR data precisely maps

the proton skeleton, which is perfectly consistent with the carbon count from ¹³C NMR. The key

functional groups (ester, ether, aromatic ring) identified by NMR are then independently
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confirmed by the characteristic vibrational frequencies in the IR spectrum. Finally, the molecular

weight determined by mass spectrometry validates the molecular formula (C₁₀H₁₂O₃), and the

observed fragmentation pattern, particularly the formation of the stable m/z 121 ion, is the

exact behavior predicted for the structure elucidated by NMR. This convergence of evidence

from multiple, independent techniques leads to a single, unambiguous conclusion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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